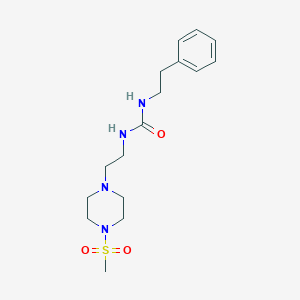

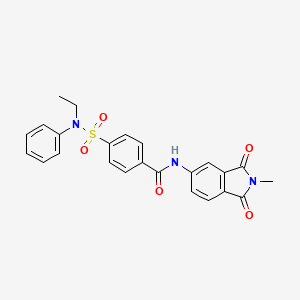

5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol, also known as BPEIT, is a synthetic organic compound that has been studied for its potential applications in scientific research. BPEIT is a versatile molecule that is widely used in laboratory experiments for its ability to interact with a variety of biological systems.

Applications De Recherche Scientifique

Corrosion Inhibition

5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol and its derivatives show potential in corrosion inhibition, particularly for mild steel in acidic environments. Studies demonstrate the ability of these compounds to form protective layers on metal surfaces, thereby mitigating corrosion. The effectiveness of these inhibitors has been evaluated using various techniques, including electrochemical methods, scanning electron microscopy (SEM), and theoretical studies. The observed increase in charge transfer resistance suggests the formation of a protective layer on the metal surface. The adsorption characteristics, described by the Langmuir adsorption isotherm, indicate a combination of physical and chemical adsorption mechanisms (Ammal, Prajila, & Joseph, 2018).

Antibacterial Applications

Compounds derived from 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol have been investigated for their antibacterial properties. Studies have shown that these compounds exhibit significant activity against various bacterial strains. For instance, certain derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli (Gül, Aziz-ur-Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017). These findings suggest the potential of these compounds in developing new antibacterial agents.

Antimicrobial and Antidiabetic Agents

Some imidazole derivatives, including those related to 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol, have been synthesized and tested for their antimicrobial and antidiabetic properties. These compounds have shown potential as effective antimicrobial agents against various pathogens. Additionally, their efficacy in inhibiting the α-glucosidase enzyme suggests potential applications in managing diabetes (Nazir, Abbasi, Aziz-ur-Rehman, Siddiqui, Khan, Kanwal, Salar, Shahid, Ashraf, Lodhi, & Ali Khan, 2018).

Synthesis and Characterization

Various studies have been conducted on the synthesis and characterization of compounds related to 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol. These investigations have focused on understanding the reaction mechanisms, optimizing synthesis conditions, and analyzing the structural and chemical properties of these compounds. This research contributes to a deeper understanding of the chemistry of imidazole derivatives and their potential applications in different fields (Zhi-zhi, 2009).

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit diverse biological activities . These activities are often the result of the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to affect a variety of biochemical pathways . These pathways and their downstream effects contribute to the compound’s diverse biological activities .

Result of Action

Compounds with similar structures have been reported to exhibit diverse biological activities, suggesting that this compound may also have a wide range of molecular and cellular effects .

Propriétés

IUPAC Name |

4-(4-bromophenyl)-3-ethyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2S/c1-2-14-10(7-13-11(14)15)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZTYUGVWFOATO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CNC1=S)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

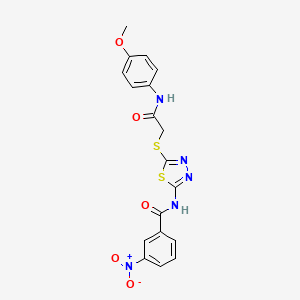

![2-(4-bromophenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B2401218.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2401221.png)

![6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2401223.png)

![3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-phenylpropanamide](/img/no-structure.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2401231.png)

![Methyl 3-{2-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2401232.png)